Cas no 74148-44-0 (Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)-)

Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)- structure
74148-44-0 structure
Nome del prodotto:Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)-
Numero CAS:74148-44-0
MF:C15H16N2O4
MW:288.298543930054
CID:565473
PubChem ID:173250

Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)-
    • 10-decarbamoyloxy-9-dehydromitomycin B
    • Mitomycin H
    • 10-decarbamoyloxy-9-dehydro-mitomycin B
    • VZIAQNJZWSNNKZ-ZDAIXBBBSA-N
    • 10-Decarbamoyloxy-9-dehydromitomycin-B
    • (4S,6S,7R)-7-hydroxy-11-methoxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
    • DTXSID80995586
    • 8a-Hydroxy-6-methoxy-1,5-dimethyl-8-methylidene-1,1a,2,8,8a,8b-hexahydroazireno[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione
    • Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-, (1aR-(1aalpha,8aalpha,8balpha))-
    • Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-, (1aS-(1aalpha,8aalpha,8balpha))-
    • CHEMBL35952
    • Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-1,5-dimethyl-8a-hydroxy-6-methoxy-8-methylene-, (1aS-(1a-alpha,8a-alpha,8b-alpha))-
    • 74148-44-0
    • Inchi: InChI=1S/C15H16N2O4/c1-6-11(18)10-9(12(19)13(6)21-4)7(2)15(20)14-8(16(14)3)5-17(10)15/h8,14,20H,2,5H2,1,3-4H3
    • Chiave InChI: VZIAQNJZWSNNKZ-UHFFFAOYSA-N
    • Sorrisi: COC1=C(C)C(=O)C2=C(C(=C)C3(O)C4C(CN23)N4C)C1=O |c:2,t:7|

Proprietà calcolate

  • Massa esatta: 288.111
  • Massa monoisotopica: 288.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 705
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.1
  • Superficie polare topologica: 69.8Ų

Proprietà sperimentali

  • Densità: 1.48
  • Punto di ebollizione: 494.8°C at 760 mmHg
  • Punto di infiammabilità: 253°C
  • Indice di rifrazione: 1.675
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd